molecular formula C9H11NO2 B2733502 (2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one CAS No. 67382-49-4

(2E)-3-(dimethylamino)-1-(furan-3-yl)prop-2-en-1-one

Cat. No. B2733502
M. Wt: 165.192
InChI Key: JYNBBGZIKXUJAK-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04281000

Procedure details

A mixture of 50.0 g. of 3-acetylfuran and 60 ml. of N,N-dimethylformamide is heated at reflux temperature for 16 hours. The solvent is removed in vacuo and hexane is added to the residue to give 3-dimethylamino-1-(3-furyl)-2-propen-1-one. A mixture of 0.01 mole of the preceding compound and 0.01 mole of 3-aminopyrazole in glacial acetic acid is refluxed for 8 hours and the solvent removed in vacuo. The residue is purified as described in Example 1 to give the product of the example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:9][N:10]([CH3:13])[CH:11]=O>>[CH3:9][N:10]([CH3:13])[CH:11]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=COC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and hexane
ADDITION
Type
ADDITION
Details
is added to the residue

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=COC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04281000

Procedure details

A mixture of 50.0 g. of 3-acetylfuran and 60 ml. of N,N-dimethylformamide is heated at reflux temperature for 16 hours. The solvent is removed in vacuo and hexane is added to the residue to give 3-dimethylamino-1-(3-furyl)-2-propen-1-one. A mixture of 0.01 mole of the preceding compound and 0.01 mole of 3-aminopyrazole in glacial acetic acid is refluxed for 8 hours and the solvent removed in vacuo. The residue is purified as described in Example 1 to give the product of the example.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)(=[O:3])[CH3:2].[CH3:9][N:10]([CH3:13])[CH:11]=O>>[CH3:9][N:10]([CH3:13])[CH:11]=[CH:2][C:1]([C:4]1[CH:8]=[CH:7][O:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=COC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 50.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and hexane
ADDITION
Type
ADDITION
Details
is added to the residue

Outcomes

Product
Name
Type
product
Smiles
CN(C=CC(=O)C1=COC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.